![molecular formula C15H11ClN2O2S B5691385 5-(4-chlorophenyl)-3-(2-oxopropyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5691385.png)
5-(4-chlorophenyl)-3-(2-oxopropyl)thieno[2,3-d]pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-chlorophenyl)-3-(2-oxopropyl)thieno[2,3-d]pyrimidin-4(3H)-one is a chemical compound that belongs to the class of thienopyrimidines. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of 5-(4-chlorophenyl)-3-(2-oxopropyl)thieno[2,3-d]pyrimidin-4(3H)-one is not fully understood. However, studies have shown that the compound acts by inhibiting various enzymes and proteins involved in inflammation, cancer, and viral replication. The compound has also been found to modulate the activity of neurotransmitters in the brain, leading to its potential use in the treatment of neurological disorders.
Biochemical and physiological effects:
The biochemical and physiological effects of 5-(4-chlorophenyl)-3-(2-oxopropyl)thieno[2,3-d]pyrimidin-4(3H)-one have been extensively studied. The compound has been found to inhibit the production of various inflammatory cytokines, including interleukin-1β, interleukin-6, and tumor necrosis factor-α. It has also been found to induce apoptosis in cancer cells and inhibit viral replication. In addition, the compound has been found to modulate the activity of various neurotransmitters, leading to its potential use in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-(4-chlorophenyl)-3-(2-oxopropyl)thieno[2,3-d]pyrimidin-4(3H)-one in lab experiments include its high potency and selectivity towards its target enzymes and proteins. However, the compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research on 5-(4-chlorophenyl)-3-(2-oxopropyl)thieno[2,3-d]pyrimidin-4(3H)-one. These include:
1. Further studies on the mechanism of action of the compound to better understand its therapeutic potential.
2. Development of new synthetic methods for the compound to improve its yield and purity.
3. Investigation of the compound's potential use in the treatment of other diseases, including autoimmune disorders and infectious diseases.
4. Development of new formulations of the compound to improve its solubility and bioavailability.
5. Studies on the pharmacokinetics and pharmacodynamics of the compound to optimize its dosage and administration.
Méthodes De Synthèse
The synthesis of 5-(4-chlorophenyl)-3-(2-oxopropyl)thieno[2,3-d]pyrimidin-4(3H)-one involves the condensation of 4-chlorobenzaldehyde with 2-acetylthiophene in the presence of ammonium acetate and acetic acid. The resulting intermediate is then treated with guanidine carbonate in the presence of acetic anhydride to yield the final product.
Applications De Recherche Scientifique
The 5-(4-chlorophenyl)-3-(2-oxopropyl)thieno[2,3-d]pyrimidin-4(3H)-one compound has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit significant anti-inflammatory, anti-cancer, and anti-viral properties. The compound has also been studied for its potential use in the treatment of neurological disorders, including Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
5-(4-chlorophenyl)-3-(2-oxopropyl)thieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2S/c1-9(19)6-18-8-17-14-13(15(18)20)12(7-21-14)10-2-4-11(16)5-3-10/h2-5,7-8H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAYBXOAJMCPNDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1C=NC2=C(C1=O)C(=CS2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chlorophenyl)-3-(2-oxopropyl)thieno[2,3-d]pyrimidin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-[4-(1H-pyrazol-3-yl)benzoyl]piperazine](/img/structure/B5691319.png)

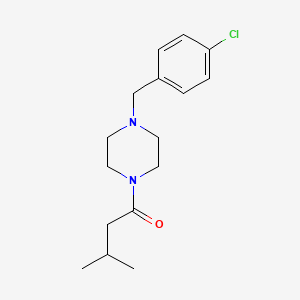
![4,6-dimethyl-2-[({5-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-2-furyl}methyl)thio]pyrimidine](/img/structure/B5691343.png)

![3-(benzyloxy)-1-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}azetidine](/img/structure/B5691360.png)

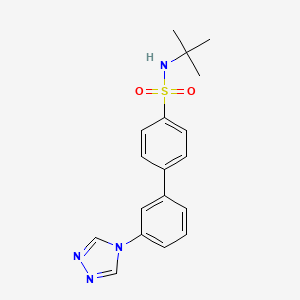
![(3S*,4S*)-1-(4-methoxybenzoyl)-4-{methyl[(5-phenyl-1H-pyrazol-3-yl)methyl]amino}-3-pyrrolidinol](/img/structure/B5691377.png)
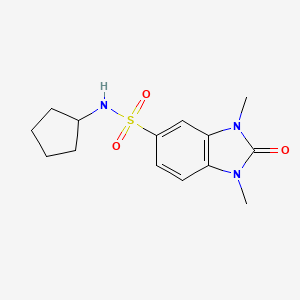
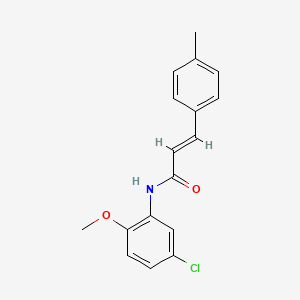
![2-methyl-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-1-benzofuran-5-carboxamide](/img/structure/B5691404.png)
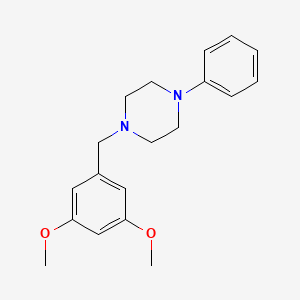
![2-(2,4-dichlorophenoxy)-N-{[2-(dimethylamino)-1,3-thiazol-4-yl]methyl}acetamide](/img/structure/B5691413.png)